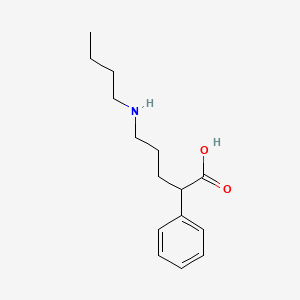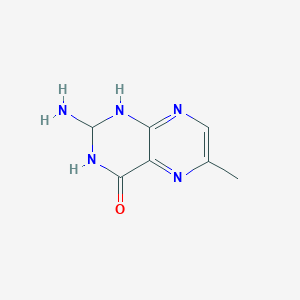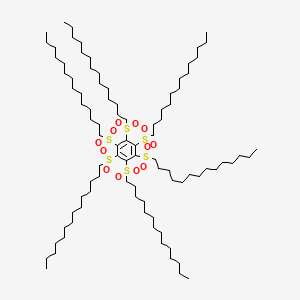
5-(Butylamino)-2-phenylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Butylamino)-2-phenylpentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a butylamino group attached to the pentanoic acid chain and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butylamino)-2-phenylpentanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-phenylpentanoic acid with butylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of heterogeneous catalysts can enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
5-(Butylamino)-2-phenylpentanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Aplicaciones Científicas De Investigación
5-(Butylamino)-2-phenylpentanoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(Butylamino)-2-phenylpentanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylpentanoic acid: Lacks the butylamino group, making it less versatile in certain reactions.
Butylamine: Lacks the phenyl and pentanoic acid groups, limiting its applications.
Phenylalanine: An amino acid with a similar structure but different functional groups.
Uniqueness
5-(Butylamino)-2-phenylpentanoic acid is unique due to the presence of both the butylamino and phenyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications, making it a valuable compound in research and industry .
Propiedades
| 92726-68-6 | |
Fórmula molecular |
C15H23NO2 |
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
5-(butylamino)-2-phenylpentanoic acid |
InChI |
InChI=1S/C15H23NO2/c1-2-3-11-16-12-7-10-14(15(17)18)13-8-5-4-6-9-13/h4-6,8-9,14,16H,2-3,7,10-12H2,1H3,(H,17,18) |
Clave InChI |
VFUGAAPQPYHYGT-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCCCC(C1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E,E)-N,N'-(1,4-Phenylene)bis[1-(6-ethoxypyridin-3-yl)methanimine]](/img/no-structure.png)
![5,11-Diphenyl-8H-cyclohepta[b]naphthalene](/img/structure/B14350764.png)



